An In-depth Technical Guide to Hydroxy-PEG3-Ms: Structure, Properties, and Applications
An In-depth Technical Guide to Hydroxy-PEG3-Ms: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Hydroxy-PEG3-Ms, a heterobifunctional linker molecule of significant interest in the fields of bioconjugation and drug development. This document details its physicochemical characteristics, provides insights into its synthesis, and outlines its role in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Chemical Structure and Identification
Hydroxy-PEG3-Ms, systematically named 2-(2-(2-hydroxyethoxy)ethoxy)ethyl methanesulfonate, is a polyethylene glycol (PEG) derivative characterized by a discrete chain of three ethylene glycol units. One terminus of the chain is a hydroxyl (-OH) group, while the other is a methanesulfonyl (mesyl or -Ms) group. The mesyl group is an excellent leaving group, making this position susceptible to nucleophilic substitution.
The CAS number for Hydroxy-PEG3-Ms is 139115-89-2 . Its molecular formula is C7H16O6S.
Physicochemical Properties
A summary of the key physicochemical properties of Hydroxy-PEG3-Ms is presented in the table below. This data is crucial for its handling, characterization, and application in chemical syntheses.
| Property | Value |
| CAS Number | 139115-89-2 |
| Molecular Formula | C7H16O6S |
| Molecular Weight | 228.27 g/mol [1] |
| Appearance | Not explicitly stated in search results |
| Boiling Point | Not explicitly stated in search results |
| Melting Point | Not explicitly stated in search results |
| Solubility | Soluble in water, DMSO, DMF, DCM[2] |
| Polar Surface Area (PSA) | 90.44 Ų |
| LogP | 0.0689 |
| Purity | Typically >95% |
Synthesis of Hydroxy-PEG3-Ms
Experimental Protocol: Mesylation of Triethylene Glycol (General Procedure)
Materials:
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Triethylene glycol
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Methanesulfonyl chloride
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Pyridine (or another suitable base)
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Anhydrous dichloromethane (DCM) or other suitable solvent
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Water
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
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Dissolve triethylene glycol (1 equivalent) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
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Add pyridine (1.1 equivalents) to the solution.
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Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
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Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
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Once the reaction is complete, quench the reaction by adding water.
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Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel to yield pure Hydroxy-PEG3-Ms.
A schematic of this synthesis is provided below.
Applications in Drug Development
The bifunctional nature of Hydroxy-PEG3-Ms, possessing a nucleophilic hydroxyl group and a reactive mesylate group, makes it a valuable linker in drug development. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] The linker component of a PROTAC is crucial for optimizing the formation of the ternary complex (target protein-PROTAC-E3 ligase).
Hydroxy-PEG3-Ms can be utilized in PROTAC synthesis. The hydroxyl group can be functionalized to attach to a ligand for the target protein, while the mesylate group can be displaced by a nucleophile on the E3 ligase ligand, or vice versa. The PEG chain provides spacing and flexibility to allow for optimal orientation of the two ligands.
The general mechanism of PROTAC action is illustrated below.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a chemical linker. The antibody directs the ADC to cancer cells expressing a specific antigen on their surface.
Hydroxy-PEG3-Ms can be incorporated as part of the linker in ADCs. The PEG component can improve the solubility and stability of the ADC. The hydroxyl and mesyl groups provide versatile handles for conjugation to the antibody and the cytotoxic drug.
A generalized workflow for the development of an ADC is depicted below.
Safety and Handling
The Safety Data Sheet (SDS) for 2-(2-(2-hydroxyethoxy)ethoxy)ethyl methanesulfonate and similar compounds indicates that it may cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the supplier's SDS.
Conclusion
Hydroxy-PEG3-Ms is a versatile heterobifunctional linker that plays a crucial role in modern drug development. Its well-defined structure, featuring a hydrophilic PEG spacer and reactive hydroxyl and mesylate groups, provides medicinal chemists with a valuable tool for constructing complex therapeutic modalities like ADCs and PROTACs. The ability to modulate the physicochemical properties of bioconjugates through the incorporation of such linkers is a key strategy in the design of next-generation targeted therapies. Further research into the synthesis and application of Hydroxy-PEG3-Ms and related linkers will undoubtedly continue to advance the field of drug discovery.
References
- 1. 2-(2-(2-hydroxyethoxy)ethoxy)ethyl methanesulfonate 95% | CAS: 139115-89-2 | AChemBlock [achemblock.com]
- 2. 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-Methylbenzenesulfonate synthesis - chemicalbook [chemicalbook.com]
- 3. 2-(2-Ethoxyphenoxy)ethyl Methanesulfonate synthesis - chemicalbook [chemicalbook.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Molecular glues and PROTACs in targeted protein degradation: mechanisms, advances, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
